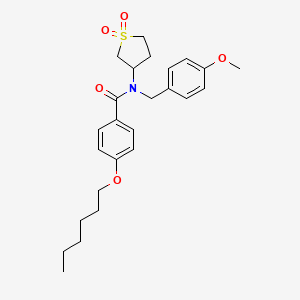![molecular formula C28H31N3O2S2 B15098728 (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098728.png)
(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated carbonyl compound under basic conditions to form the thiazolidinone ring.
Formation of the Pyrazole Ring: The pyrazole ring is typically formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Substituents: The various substituents are introduced through a series of substitution reactions, often involving the use of organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiazolidinone and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidinone and pyrazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure, used as a precursor to high-performance polymers.
tert-Butyl carbamate: A compound with a similar carbamate structure, used in organic synthesis.
Uniqueness
(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and a pyrazole ring, along with its specific substituents. This unique structure may confer specific properties and activities that are not found in similar compounds.
特性
分子式 |
C28H31N3O2S2 |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
(5Z)-3-butyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-21-17-31(22-10-8-7-9-11-22)29-26(21)24-13-12-23(15-20(24)4)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
InChIキー |
ILKHIXCMRRHTGW-XYGWBWBKSA-N |
異性体SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
正規SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B15098647.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B15098662.png)
![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B15098664.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B15098671.png)


![2-[4-(Difluoromethoxy)phenyl]indolizine](/img/structure/B15098705.png)
![N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098710.png)
![4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene](/img/structure/B15098711.png)


![(3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15098729.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098731.png)
